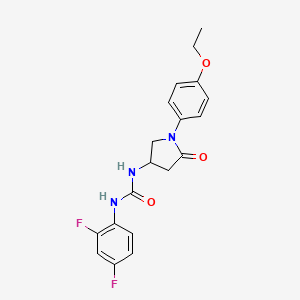

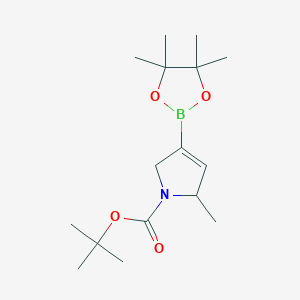

![molecular formula C9H15N3O2 B2941775 1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198020-30-1](/img/structure/B2941775.png)

1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DOMT and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Structural Analysis

Research on 1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one often focuses on synthesis methods and structural analyses. A study detailed the click one-pot synthesis of related 1,2,3-triazoles, emphasizing their spectral analyses, crystal structures, and DFT studies. This research demonstrated the compound's stabilized structure through weak intermolecular hydrogen bonding, providing insights into its stability and reactivity via molecular electrostatic potential and frontier molecular orbital analysis (Ahmed et al., 2016).

Antimicrobial Screening

The antimicrobial properties of related compounds, including 1,3-dioxolane derivatives, have been explored. A study synthesized such derivatives and assessed their inhibitory activity against Candida albicans, showing moderate effectiveness compared to standard treatments. This highlights the potential of derivatives of 1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one in antimicrobial applications (Ramadan et al., 2019).

Chemical Reactivity and Stability

Another aspect of research involves investigating the compound's chemical reactivity and stability. The characterization of stereoisomeric synthons of cyclopropane amino acids under atmospheric pressure ionization conditions and by multi-stage mass spectrometry exemplifies this focus. Such studies are crucial for understanding the fundamental properties that govern the compound's interactions and reactivity (Cristoni et al., 2000).

Catalytic Applications

Exploring the catalytic potential of compounds related to 1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is another significant area of research. Dinuclear manganese complexes containing chiral 1,4,7-triazacyclononane-derived ligands, for instance, have been synthesized and shown to catalyze the oxidation of olefins, alkanes, and alcohols. This research opens avenues for using such compounds in catalysis and metal-mediated synthesis (Romakh et al., 2007).

Mechanism of Action

Oxolane derivatives

Oxolane, also known as tetrahydrofuran, is a common motif in many biologically active compounds . It’s a versatile building block in organic synthesis and is used in the preparation of many pharmaceuticals and specialty chemicals .

Triazolone derivatives

Triazolones are a class of compounds that have been studied for their diverse biological activities. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Dimethyl derivatives

Dimethyl groups in a molecule can influence its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance cell membrane permeability, potentially improving bioavailability .

properties

IUPAC Name |

2,5-dimethyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-7-10-11(2)9(13)12(7)6-8-4-3-5-14-8/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVAEZYEZWSCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CC2CCCO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2941697.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2941701.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2941705.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2941706.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2941707.png)

![(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2941714.png)